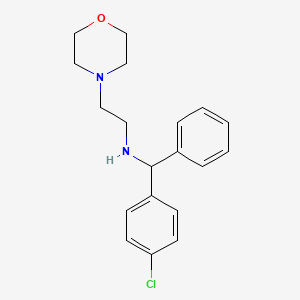
Tetrakis(salicylideneaminoethyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol is a complex organic compound with the molecular formula C33H32N4O4 and a molecular weight of 548.63 g/mol . This compound is known for its unique structure, which includes multiple phenolic and imine groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and a diamine precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imine bonds. Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified phenolic and imine derivatives .
Applications De Recherche Scientifique
2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol exerts its effects is primarily through its interaction with metal ions and biological molecules. The phenolic and imine groups can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol include:
- N,N′,N′′,N′′′-Tetrasalicylidenetetrakis(aminomethyl)methane
- Tetrakis[(o-hydroxybenzylideneamino)methyl]methane
These compounds share similar structural features, such as multiple phenolic and imine groups, but differ in the specific arrangement and connectivity of these groups. The uniqueness of 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol lies in its specific molecular configuration, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
3221-64-5 |
|---|---|
Formule moléculaire |
C33H32N4O4 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
2-[[3-[(2-hydroxyphenyl)methylideneamino]-2,2-bis[[(2-hydroxyphenyl)methylideneamino]methyl]propyl]iminomethyl]phenol |
InChI |
InChI=1S/C33H32N4O4/c38-29-13-5-1-9-25(29)17-34-21-33(22-35-18-26-10-2-6-14-30(26)39,23-36-19-27-11-3-7-15-31(27)40)24-37-20-28-12-4-8-16-32(28)41/h1-20,38-41H,21-24H2 |
Clé InChI |
AUGGJOPHYLIYTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NCC(CN=CC2=CC=CC=C2O)(CN=CC3=CC=CC=C3O)CN=CC4=CC=CC=C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)


![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)



![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)

![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)

